Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate
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Description
Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.233. The purity is usually 95%.
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Scientific Research Applications
Enzyme-catalyzed Kinetic Resolution
- Enzyme Optimization : The first enzyme-catalyzed kinetic resolution of a compound closely related to Tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate was achieved. This involved optimizing the enzyme, solvent, and temperature, resulting in a new resolution method with high enantioselectivity. The study highlights the potential of enzymatic methods in the resolution of chiral compounds (Faigl et al., 2013).
Chemical Reactions and Synthesis
- Iron(II)-catalyzed Oxidation : A study explored the direct oxidation of sp3 C-H bonds adjacent to nitrogen in compounds similar to this compound. This process revealed new pathways for generating tert-butoxylated and hydroxylated products (Wei et al., 2011).
- Chiral Auxiliary Synthesis : The compound has been used in the synthesis and applications of a new chiral auxiliary. This involved the preparation of enantiomers of the compound and their utilization in dipeptide synthesis, demonstrating its significance in organic synthesis (Studer et al., 1995).
Analytical Applications
- Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound have been used in capillary gas chromatography for the determination of major catecholamine metabolites, highlighting its role in analytical chemistry (Muskiet et al., 1981).
Novel Reactions and Mechanisms
- Dynamic Kinetic Resolution : A study demonstrated the use of a related compound in dynamic kinetic resolution for stereoselective carbon−carbon bond formation. This process is important for synthesizing biologically active compounds (Kubo et al., 1997).
- Palladium-Catalyzed Reactions : This compound has been involved in palladium-catalyzed multicomponent reactions, showing versatility in organic synthesis (Qiu et al., 2017).
Materials Science
- Dendritic Macromolecules Synthesis : The compound has played a role in the synthesis of phenylacetylene dendrimers, showcasing its utility in materials science (Pesak et al., 1997).
Properties
IUPAC Name |
tert-butyl (2R,3R)-2-(3-bromophenyl)-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-7-12(18)13(17)10-5-4-6-11(16)9-10/h4-6,9,12-13,18H,7-8H2,1-3H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCYRAFSVNFDAB-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.